2-[(Acetylthio)methyl]-3-phenylpropionic Acid
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Overview
Description
2-[(Acetylthio)methyl]-3-phenylpropionic Acid is a derivative of the 2-arylpropionic acid family, which includes several non-steroidal anti-inflammatory drugs (NSAIDs). These compounds are characterized by a chiral center and are known for their anti-inflammatory, analgesic, and antipyretic properties.
Preparation Methods
The synthesis of 2-[(Acetylthio)methyl]-3-phenylpropionic Acid involves several stepsThe reaction conditions typically involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-[(Acetylthio)methyl]-3-phenylpropionic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the acetylthio group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The acetylthio group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
2-[(Acetylthio)methyl]-3-phenylpropionic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: As a derivative of NSAIDs, it is investigated for its potential therapeutic applications in treating pain and inflammation.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[(Acetylthio)methyl]-3-phenylpropionic Acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
2-[(Acetylthio)methyl]-3-phenylpropionic Acid can be compared with other similar compounds such as:
Ibuprofen: Another 2-arylpropionic acid derivative with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to ibuprofen.
Ketoprofen: Exhibits potent anti-inflammatory effects but may have a higher risk of gastrointestinal side effects.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of NSAIDs.
Properties
IUPAC Name |
2-(acetylsulfanylmethyl)-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAAXVOKLXDSPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91702-98-6 |
Source
|
Record name | 2-[(Acetylthio)methyl]-3-phenylpropionic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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